molecular formula C11H11N3 B15320488 2-Methylquinoline-4-carboximidamide

2-Methylquinoline-4-carboximidamide

Cat. No.: B15320488
M. Wt: 185.22 g/mol
InChI Key: HFFYURJFKJRNLL-UHFFFAOYSA-N
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Description

2-Methylquinoline-4-carboximidamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound features a quinoline core with a methyl group at the 2-position and a carboximidamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-4-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline-4-carboxylic acid with reagents that introduce the carboximidamide group. For example, the reaction of 2-methylquinoline-4-carboxylic acid with ammonium chloride and a dehydrating agent such as phosphorus oxychloride can yield this compound .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to produce quinoline derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Methylquinoline-4-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylquinoline-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methylquinoline-4-carboximidamide

InChI

InChI=1S/C11H11N3/c1-7-6-9(11(12)13)8-4-2-3-5-10(8)14-7/h2-6H,1H3,(H3,12,13)

InChI Key

HFFYURJFKJRNLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=N)N

Origin of Product

United States

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